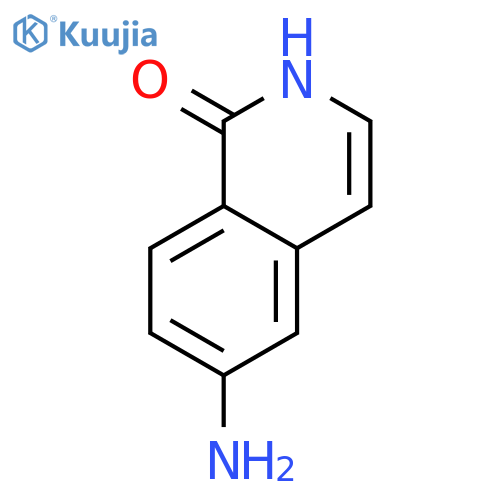

Cas no 216099-46-6 (6-amino-1,2-dihydroisoquinolin-1-one)

6-amino-1,2-dihydroisoquinolin-1-one 化学的及び物理的性質

名前と識別子

-

- 6-amino-1(2H)-Isoquinolinone

- 6-AMINOISOQUINOLIN-1(2H)-ONE

- 6-Aminoisoquinolin-1-ol

- 6-aminoisoquinolin-1-one

- ANW-57276

- CTK8B7430

- RW3243

- SureCN1096086

- SureCN3004637

- WTI-10831

- 6-AMINO-1,2-DIHYDROISOQUINOLIN-1-ONE

- 6-amino-2H-isoquinolin-1-one

- 1(2H)-Isoquinolinone, 6-amino-

- 1-Oxoisoquinolin-6-amine

- IZATWLMRJBAQAH-UHFFFAOYSA-N

- RP09546

- PB11021

- AM807154

- X7980

- Z1255396439

- AKOS015950302

- AS-34402

- A878993

- SY021015

- CS-0044971

- DB-350381

- 216099-46-6

- EN300-114205

- MFCD12547311

- SCHEMBL1096086

- W-201889

- AKOS015901071

- 6-Aminoisoquinolone

- DTXSID00679871

- 6-amino-1,2-dihydroisoquinolin-1-one

-

- MDL: MFCD12547311

- インチ: 1S/C9H8N2O/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5H,10H2,(H,11,12)

- InChIKey: IZATWLMRJBAQAH-UHFFFAOYSA-N

- ほほえんだ: O=C1C2C([H])=C([H])C(=C([H])C=2C([H])=C([H])N1[H])N([H])[H]

計算された属性

- せいみつぶんしりょう: 160.06374

- どういたいしつりょう: 160.063662883g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 55.1

じっけんとくせい

- PSA: 55.12

6-amino-1,2-dihydroisoquinolin-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR42203-250mg |

6-Aminoisoquinolin-1(2H)-one |

216099-46-6 | 97% | 250mg |

£39.00 | 2025-02-20 | |

| Enamine | EN300-114205-10.0g |

6-amino-1,2-dihydroisoquinolin-1-one |

216099-46-6 | 91% | 10g |

$1089.0 | 2023-05-24 | |

| ChemScence | CS-0044971-1g |

6-Aminoisoquinolin-1(2H)-one |

216099-46-6 | ≥97.0% | 1g |

$165.0 | 2022-04-27 | |

| Chemenu | CM104740-250mg |

6-amino-1,2-dihydroisoquinolin-1-one |

216099-46-6 | 97% | 250mg |

$*** | 2023-03-30 | |

| Alichem | A189004592-1g |

6-Aminoisoquinolin-1-ol |

216099-46-6 | 97% | 1g |

$357.00 | 2023-09-02 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD213015-250mg |

6-Aminoisoquinolin-1-ol |

216099-46-6 | 97% | 250mg |

¥489.0 | 2022-03-01 | |

| ChemScence | CS-0044971-100mg |

6-Aminoisoquinolin-1(2H)-one |

216099-46-6 | ≥97.0% | 100mg |

$45.0 | 2022-04-27 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YZ948-1g |

6-amino-1,2-dihydroisoquinolin-1-one |

216099-46-6 | 97% | 1g |

1542.0CNY | 2021-07-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YZ948-250mg |

6-amino-1,2-dihydroisoquinolin-1-one |

216099-46-6 | 97% | 250mg |

2244CNY | 2021-05-07 | |

| Fluorochem | 220068-250mg |

6-Aminoisoquinolin-1-ol |

216099-46-6 | 95% | 250mg |

£129.00 | 2022-03-01 |

6-amino-1,2-dihydroisoquinolin-1-one 関連文献

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

7. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

6-amino-1,2-dihydroisoquinolin-1-oneに関する追加情報

6-Amino-1,2-Dihydroisoquinolin-1-one (CAS No. 216099-46-6): A Comprehensive Overview

6-Amino-1,2-dihydroisoquinolin-1-one (CAS No. 216099-46-6) is a versatile compound with significant potential in various fields of chemistry and pharmacology. This compound, also known as 6-aminoisoquinolin-1(2H)-one, has garnered attention due to its unique structural properties and biological activities. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological applications, and recent research advancements of this compound.

Chemical Structure and Properties

The molecular formula of 6-amino-1,2-dihydroisoquinolin-1-one is C10H10N2O, with a molecular weight of 174.20 g/mol. The compound features a fused ring system consisting of a benzene ring and a pyrrole ring, with an amino group and a carbonyl group attached to the pyrrole ring. This unique structure imparts several interesting properties to the molecule, including its ability to form hydrogen bonds and its potential for π-π stacking interactions.

The physical properties of 6-amino-1,2-dihydroisoquinolin-1-one include a melting point of approximately 250°C and solubility in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These properties make it suitable for various chemical reactions and biological assays.

Synthesis Methods

The synthesis of 6-amino-1,2-dihydroisoquinolin-1-one has been extensively studied, and several methods have been reported in the literature. One common approach involves the condensation of an appropriate amine with a β-ketoester or β-ketonitrile followed by cyclization. For example, the reaction between 3-(aminomethyl)benzaldehyde and ethyl acetoacetate in the presence of a base can yield the desired product after cyclization.

An alternative method involves the reaction of 3-(aminomethyl)benzonitrile with malononitrile in the presence of a catalyst such as ammonium acetate. This reaction proceeds via an intermediate imine formation followed by cyclization to form the final product. Both methods offer high yields and good purity, making them suitable for large-scale production.

Biological Applications

6-Amino-1,2-dihydroisoquinolin-1-one has shown promising biological activities in various studies. One of its notable applications is in the field of anticancer research. Recent studies have demonstrated that this compound exhibits potent antiproliferative effects against several cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action is believed to involve the inhibition of key signaling pathways such as PI3K/AKT and MAPK/ERK.

In addition to its anticancer properties, 6-amino-1,2-dihydroisoquinolin-1-one has also been investigated for its neuroprotective effects. Studies have shown that it can protect neurons from oxidative stress-induced damage by scavenging free radicals and modulating mitochondrial function. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Recent Research Advancements

The interest in 6-amino-1,2-dihydroisoquinolin-1-one continues to grow as researchers explore its potential applications in various fields. A recent study published in the Journal of Medicinal Chemistry reported the synthesis of several derivatives of this compound and their evaluation for antiviral activity against influenza virus. The results showed that certain derivatives exhibited significant antiviral activity with low cytotoxicity, suggesting their potential as novel antiviral agents.

In another study published in Bioorganic & Medicinal Chemistry Letters, researchers investigated the use of 6-amino-1,2-dihydroisoquinolin-1-one-based compounds as inhibitors of histone deacetylases (HDACs). HDAC inhibitors are known to have therapeutic potential in cancer treatment by inducing cell cycle arrest and apoptosis. The study found that several derivatives showed potent HDAC inhibitory activity and selective cytotoxicity against cancer cells.

Conclusion

In conclusion, 6-amino-1,2-dihydroisoquinolin-1-one (CAS No. 216099-46-6) is a promising compound with diverse biological activities and potential applications in medicine. Its unique chemical structure provides a foundation for further research and development of novel therapeutic agents. As more studies are conducted, it is likely that new insights into its mechanisms of action and therapeutic potential will be uncovered.

216099-46-6 (6-amino-1,2-dihydroisoquinolin-1-one) 関連製品

- 174302-46-6(7-amino-1(2H)-Isoquinolinone)

- 93117-08-9(5-AIQ)

- 131002-10-3(6-Methylisoquinolin-1(2H)-one)

- 24188-72-5(5-methyl-1,2-dihydroisoquinolin-1-one)

- 26829-47-0(7-methyl-1,2-dihydroisoquinolin-1-one)

- 489453-23-8(Isoquinolin-1(2H)-one)

- 2138308-86-6(5,6,7,8-Tetrafluoro-2-hydroxyquinoline-3-carbonitrile)

- 21144-93-4(1,2,3,4-Tetrahydro-9H-carbazol-9-ylacetic acid)

- 1206514-48-8(Benzyl 2-([1,1'-biphenyl]-4-ylmethyl)acrylate)

- 1890788-97-2(1-methyl-2-(2,4,6-trimethylphenyl)methylpiperazine)